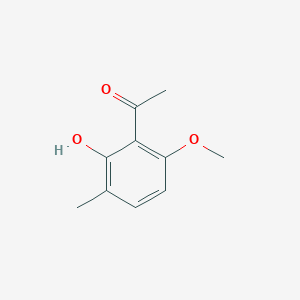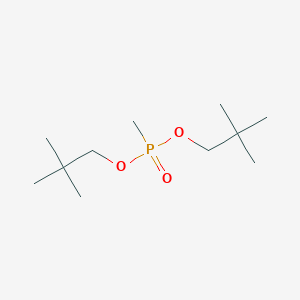![molecular formula C16H18N4O4 B14629900 N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine CAS No. 54222-82-1](/img/structure/B14629900.png)
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is a chemical compound known for its unique structure and properties. This compound features two nitrophenyl groups attached to an ethane-1,2-diamine backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-nitrobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine groups of ethane-1,2-diamine attack the electrophilic carbon atoms of the 2-nitrobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH~−~) or alkoxide ions (RO~−~) can be used for substitution reactions.
Major Products
Oxidation: The major products are typically nitro derivatives or amines, depending on the reaction conditions.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethane-1,2-diamine backbone provides flexibility and allows the compound to adopt conformations that enhance its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-aminoethyl)ethane-1,2-diamine: Similar structure but lacks the nitrophenyl groups.
N,N-Bis(2-nitrophenyl)ethane-1,2-diamine: Similar structure but with different substitution patterns.
Uniqueness
N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and ability to interact with biological targets, making it more versatile compared to similar compounds.
Propiedades
Número CAS |
54222-82-1 |
|---|---|
Fórmula molecular |
C16H18N4O4 |
Peso molecular |
330.34 g/mol |
Nombre IUPAC |
N,N'-bis[(2-nitrophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H18N4O4/c21-19(22)15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20(23)24/h1-8,17-18H,9-12H2 |
Clave InChI |
GVGJJCMMQYVJEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14629820.png)


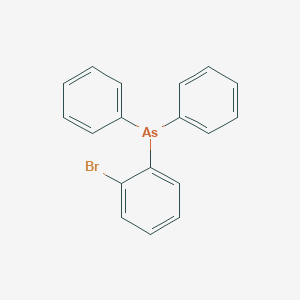
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
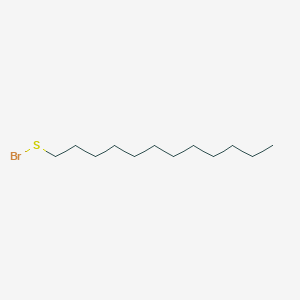

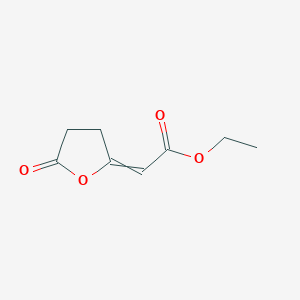
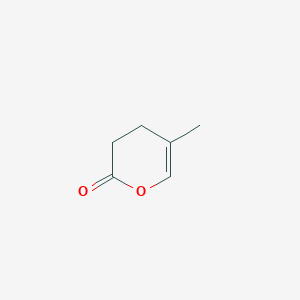
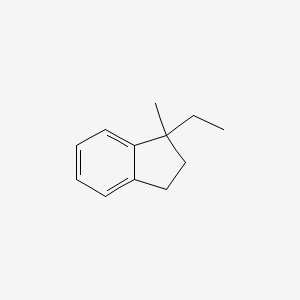
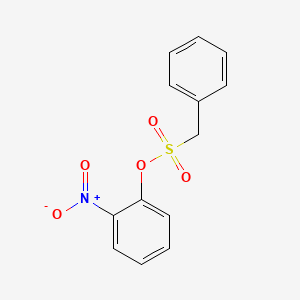
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
